Ethyl stearate

Catalog No.
S580317
CAS No.
111-61-5
M.F
C20H40O2
M. Wt
312.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl stearate

CAS Number

111-61-5

Product Name

Ethyl stearate

IUPAC Name

ethyl octadecanoate

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

InChI

InChI=1S/C20H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h3-19H2,1-2H3

InChI Key

MVLVMROFTAUDAG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC

Solubility

Soluble in ethanol and oils, insoluble in wate

Synonyms

Octadecanoic Acid Ethyl Ester; Stearic Acid Ethyl Ester; Ethyl n-Octadecanoate; Ethyl Octadecanoate; Ethyl Stearate; KAK-ES; NSC 8919;

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC

Substrate for Enzymatic Studies:

Ethyl stearate is a valuable substrate for studying the activity and specificity of various enzymes, particularly those involved in lipid metabolism, such as lipases and phospholipases. These enzymes hydrolyze the ester bond in ethyl stearate, releasing stearic acid and ethanol. By measuring the rate of hydrolysis or the products formed, researchers can gain insights into the enzyme's function and potential inhibitors [].

Source

Model Compound for Membrane Studies:

Due to its amphiphilic nature (having both hydrophobic and hydrophilic regions), ethyl stearate serves as a model compound in studying the structure and function of biological membranes. Its ability to insert into and interact with lipid bilayers makes it a valuable tool for investigating membrane fluidity, permeability, and the action of membrane-associated proteins [].

Source

Reference Standard in Chromatography:

Ethyl stearate is often employed as a reference standard in various chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). Its well-defined chemical structure and known retention time allow researchers to identify and quantify other components in a mixture based on their relative positions compared to the ethyl stearate peak.

Source

Ethyl stearate is a colorless, odorless, waxy solid []. It occurs naturally in some plants like Mandragora autumnalis and Mitracarpus hirtus but can also be synthetically produced. Ethyl stearate plays a role as a plant metabolite. In scientific research, it serves various purposes, including:

  • Solvent and Lubricant: Due to its non-polar character, ethyl stearate acts as a good solvent for oils, fats, and waxes []. It also functions as a lubricant in various industrial applications.

Molecular Structure Analysis

Ethyl stearate has a linear structure with a long hydrocarbon chain (C18) derived from stearic acid, attached to an ester group (C2H5O2) through an oxygen atom (O). This structure contributes to its key features:

  • Hydrophobic Chain: The long hydrocarbon chain makes ethyl stearate hydrophobic, meaning it repels water [].
  • Ester Functionality: The ester group provides a site for potential chemical reactions [].

Chemical Reactions Analysis

Synthesis

Ethyl stearate can be synthesized through the esterification reaction between stearic acid and ethanol. Here's the balanced chemical equation:

CH₃(CH₂)₁₆COOH (stearic acid) + C₂H₅OH (ethanol) → CH₃(CH₂)₁₆COOC₂H₅ (ethyl stearate) + H₂O (water) []

Decomposition

Under high temperature and pressure, ethyl stearate can undergo hydrolysis, breaking down back into its constituent parts, stearic acid, and ethanol [].

Other Reactions

Ethyl stearate can participate in various other reactions depending on the experimental conditions. These may include transesterification for biodiesel production or reduction reactions for producing alcohols.


Physical And Chemical Properties Analysis

  • Melting Point: 49 °C []
  • Boiling Point: Decomposes at high temperatures []
  • Solubility: Insoluble in water, soluble in organic solvents like ethanol, chloroform, and acetone []
  • Density: 0.85 g/cm³ []
  • Stability: Relatively stable under normal conditions []

While the specific mechanism of action for all its applications is not fully understood, some aspects are worth mentioning:

  • In Lubrication: The long hydrophobic chain of ethyl stearate reduces friction between surfaces, enabling lubrication.
  • As a Solvent: The combination of hydrophobic and hydrophilic moieties in its structure allows ethyl stearate to dissolve non-polar substances [].

Physical Description

Solid
Colourless, odourless mass

XLogP3

8.9

Density

0.880-0.900

Appearance

Assay:>98%A solution in ethanol

Melting Point

33.0 °C
Mp 33.4 ° (30.9 °)
33.4°C

UNII

C64RTC734W

GHS Hazard Statements

Aggregated GHS information provided by 137 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 137 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 136 of 137 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (38.97%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.59e-06 mmHg

Pictograms

Irritant

Irritant

Other CAS

111-61-5

Wikipedia

Ethyl stearate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]
Cosmetics -> Emollient

General Manufacturing Information

Octadecanoic acid, ethyl ester: ACTIVE

Dates

Modify: 2023-08-15

Treating murine Kala-azar with a Mayan plant induces immunochemical changes

C M Lezama-Dávila, A P Isaac-Márquez
PMID: 28984989   DOI: 10.1111/pim.12495

Abstract

Pentalinon andrieuxii Muell Arg is a Mexican-Central American plant anciently used by local people to treat cutaneous leishmaniasis. We evaluated a hexane extract of the root we called PAE for its chemical content and for its immunochemical and in vitro activity against Leishmania donovani and healing of experimental Kala-azar. Chemical analysis using gas chromatography coupled to mass spectrometry (GC-MS) identified hexadecanoic acid, hexadecanoic acid ethyl ester, 9, 12-octadecadienoic acid ethyl ester, octadecanoic acid ethyl ester, 9-octadecenoic acid ethyl ester and diethyl phthalate as the main compounds present in PAE. We also demonstrated PAE kills promastigotes and amastigotes in vitro and significantly reduces parasite loads in liver and spleen of infected Balb/c mice. PAE induces expression of NFkB/AP-1 transcription factors and production of IL-2 and IFN-γ by spleen cells of PAE treated but not in the untreated control mice. Furthermore, there were not IL-6, IL-10 nor TNF production in macrophages treated in vitro with PAE. We developed an affordable extract of P. andrieuxii effective to treat experimental Kala-azar in Balb/c mice.


Chemical composition of essential oils from four Vietnamese species of piper (piperaceae)

Le D Hieu, Tran D Thang, Tran M Hoi, Isiaka A Ogunwande
PMID: 24712088   DOI: 10.5650/jos.ess13175

Abstract

The chemical composition of essential oils from four Piper species, Piper retrofractum Vahl., P. boehmeriaefolium (Miq.) C. DC., P. sarmentosum Roxb., and P. maclurei Merr., were analysed by gas chromatography-flame ionization detector (GC-FID) and gas chromatography-mass spectrometry (GC-MS). Nineteen to sixty-four compounds representing 92.0%-98.4% of the total contents were identified in the oil samples. The major constituents identified in P. retrofractum leaf oil were benzyl benzoate (14.4%), myrcene (14.4%), bicycloelemene (9.9%), bicyclogermacrene (7.0%) and β-caryophyllene (5.3%). On the other hand, the main constituents of P. boehmeriaefolium were α-copaene (28.3%), α-pinene (7.4%) and 1, 8-cineole (5.7%). P. sarmentosum showed a very different chemical profile characterized mainly by aromatic compounds and devoid of monoterpene hydrocarbons. The major constituents were benzyl benzoate (49.1%), benzyl alcohol (17.9%), 2-hydroxy-benzoic acid phenylmethyl ester (10.0%) and 2-butenyl-benzene (7.9%). The leaf of P. maclurei was characterized by higher amount of (E)-cinnamic acid (37.4%) and (E)-nerolidol (19.4%). Moreover, (Z)-9-octadecanoic acid methyl ester (28.0%), (E)-cinnamyl acetate (17.2%), phytol (12.2%) and (E)-cinnamaldehyde (8.8%) were the major compounds identified in the stem oil.


Kinetic study of the prooxidant effect of alpha-tocopherol. Hydrogen abstraction from lipids by alpha-tocopheroxyl radical

Aya Ouchi, Masaharu Ishikura, Kensuke Konishi, Shin-Ichi Nagaoka, Kazuo Mukai
PMID: 19763654   DOI: 10.1007/s11745-009-3339-x

Abstract

A kinetic study of the prooxidant effect of alpha-tocopherol was performed. The rates of allylic hydrogen abstraction from various unsaturated fatty acid esters (ethyl stearate 1, ethyl oleate 2, ethyl linoleate 3, ethyl linolenate 4, and ethyl arachidonate 5) by alpha-tocopheroxyl radical in toluene were determined, using a double-mixing stopped-flow spectrophotometer. The second-order rate constants (k (p)) obtained are <1 x 10(-2) M(-1 )s(-1) for 1, 1.90 x 10(-2) M(-1 )s(-1) for 2, 8.33 x 10(-2 )M(-1 )s(-1) for 3, 1.92 x 10(-1) M(-1 )s(-1) for 4, and 2.43 x 10(-1 )M(-1 )s(-1) for 5 at 25.0 degrees C. Fatty acid esters 3, 4, and 5 contain two, four, and six -CH(2)- hydrogen atoms activated by two pi-electron systems (-C=C-CH(2)-C=C-). On the other hand, fatty acid ester 2 has four -CH(2)- hydrogen atoms activated by a single pi-electron system (-CH(2)-C=C-CH(2)-). Thus, the rate constants, k (abstr)/H, given on an available hydrogen basis are k (p)/4 = 4.75 x 10(-3 )M(-1 )s(-1) for 2, k (p)/2 = 4.16 x 10(-2) M(-1 )s(-1) for 3, k (p)/4 = 4.79 x 10(-2 )M(-1 )s(-1) for 4, and k (p)/6 = 4.05 x 10(-2 )M(-1 )s(-1) for 5. The k (abstr)/H values obtained for 3, 4, and 5 are similar to each other, and are by about one order of magnitude higher than that for 2. From these results, it is suggested that the prooxidant effect of alpha-tocopherol in edible oils, fats, and low-density lipoproteins may be induced by the above hydrogen abstraction reaction.


Dilatational yielding of solid Langmuir monolayers

S Aliaskarisohi, Th M Fischer, N Wilke
PMID: 21875105   DOI: 10.1021/jp207173j

Abstract

In a previous work, Muruganathan and Fischer observed laser-induced local collapse of a methyl stearate monolayer. These experiments opened the possibility of studying the collapse mechanism in a highly controlled manner, since the laser intensity can be easily varied and collapse happens in a definite place (the laser focus). In this paper we extended the work presented by Muruganathan et al., describing the local yielding as an alternative pathway toward monolayer collapse competing with the global collapse of the monolayer. We first corroborated that the laser-induced collapse is a thermocapillary effect and afterward determined the threshold laser power necessary for the local pathway to win over the global collapse. We show that the laser threshold is determined more by the gradients in temperature and pressure than by the global pressure and temperature. We propose that the flow of material into the focus of the laser is observed after the yield stress of the monolayer is overcome. The higher the yield stress, the higher the temperature gradient that is necessary for the monolayer to yield. The local pathway opens only when the derivative of surface pressure with temperature is negative such that stress gradients point toward the laser focus and a sink of material is generated. In such a case we are able to give estimates of the dilatational yield pressure of the solid monolayer.


Lipase - catalyzed Modification of Rice Bran Oil Solid Fat Fraction

Patchara Kosiyanant, Garima Pande, Wanna Tungjaroenchai, Casimir C Akoh
PMID: 30210074   DOI: 10.5650/jos.ess18078

Abstract

This study used a rice bran oil solid fat fraction (RBOSF) to produce cocoa butter alternatives via interesterification reaction catalyzed by immobilized lipase (Lipozyme® RM IM) in hexane. Effects of reaction time (6, 12, and 18 h), temperature (55, 60, and 65°C), mole ratios of 3 substrates [RBOSF:palm olein:C18:0 donors (1:1:2, 1:2:3, and 1:2:6)] were determined. The substrate system was dissolved in 3 mL of hexane and 10% of lipase was added. Two sources of C18:0 donors, stearic acid (SAd) and ethyl stearate (ESd) were used. Pancreatic lipase - catalyzed sn-2 positional analysis was also performed on both substrates and structured lipids (interesterification products). Structured lipids (SL) were analyzed by gas - liquid chromatography (G40.35LC) for fatty acid composition. Major fatty acids of RBOSF were C18:1, oleic acid (OA, 41.15±0.01%), C18:2, linoleic acid (LA, 30.05±0.01%) and C16:0, palmitic acid (PA, 22.64±0.01%), respectively. A commercial raw cocoa butter (CB) contained C18:0, stearic acid (SA, 33.13±0.04%), OA (32.52±0.03%), and PA (28.90±0.01%), respectively. Fatty acids at sn-2 position of RBOSF were OA (46.52±0.63%) and LA (42.98±1.1%), while major fatty acid at sn-2 position of CB was OA (85.24±1.22%). The RBOSF had low SA (2.40±0.01%) compared to CB (33.13±0.04%). The content of OA (46.52±0.63%) at sn-2 position in RBOSF was half of that found in CB (85.24±1.22%). Optimal reaction was 1:2:6 mole ratio of the substrate (RBOSF:PO:SAd), at 65°C for 12 h. Fatty acid compositions of the SL were 31.72±0.99% SA, 30.91±0.53% LA, 23.18±0.32% OA, and 13.26±0.34% PA, respectively. Fatty acids at sn-2 position of the SL were 53.72±4.21% OA, 25.11±3.69% LA, 14.18±1.58% PA, and 6.99±0.02% SA, respectively. DSC curves showed the melting point of CB at 20.94°C, while those of the SL were 14.15 and 40.35°C, respectively. The melting completion temperature (T
) of CB was 25.5°C while that of SL was 43.9°C, respectively.


A SPME-GC/MS procedure for the determination of fatty acid ethyl esters in hair for confirmation of abstinence test results

Maria Elena Albermann, Burkhard Madea, Frank Musshoff
PMID: 24125737   DOI: 10.1093/chromsci/bmt146

Abstract

Fatty acid ethyl esters (FAEE), direct metabolites of ethanol, are suitable alcohol markers that can be detected in different tissues. The determination of FAEE in hair can help to evaluate social and excessive alcohol consumption. Due to the presence of FAEE in the hair of teetotalers, proving alcohol abstinence seems to be impossible. To verify these results, an solid phase micro extraction-gas chromatography/mass spectrometry procedure for the determination of the four FAEE: ethyl myristate, ethyl palmitate, ethyl oleate and ethyl stearate in hair was validated with special focus on low concentration levels. Besides very high sensitivity (limits of detection between 0.005 and 0.009 ng/mg), good results for linearity, precision and accuracy, recovery and stability were achieved. In addition, 73 hair samples with measured ethyl glucuronide (EtG) concentrations between 4 and 10 pg/mg were analyzed for FAEE. By using the following cut-offs: EtG: 7 pg/mg, FAEE: 0.2 ng/mg a satisfying matching rate of 72.6% was found. This shows that FAEE can be determined to verify borderline EtG concentrations even in the context of abstinence tests. However, the diversified influencing factors on analyte concentrations in hair, which may explain the large deviations between EtG and FAEE results observed in some cases, have to be mentioned when interpret ambiguous results.


[Study on the chemical constituents from pine needles of Cedrus deodara]

Jun-min Zhang, Xiao-feng Shi, Chong Li, Bin Fan, Dong-dong Wang, Dong-yan Liu
PMID: 20575413   DOI:

Abstract

To study the chemical constituents from pine needles of Cedrus deodara.
Chemical constituents were isolated by silica gel and Sephadex LH-20 column chromatography. The structures of the isolated compounds were elucidated through spectroscopic analysis.
The compounds were identified as 9-hydroxy-dodecanoic acid (I), ethyl laurate (II), ethyl stearate (III), 3beta-hydroxy-oleanolic acid methyl ester (IV), beta-sitosterol (V), shikimic acid (VI), methylconiferin (VII), ferulic acid beta-glucoside (VIII).
Compounds I-IV, VI-VIII are isolated and identified from this genus for the first time, compound V is isolated from pine needles of this genus for the first time.


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